(S)-1-(Thiophen-3-yl)ethan-1-amine hydrochloride
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Overview
Description
(S)-1-(Thiophen-3-yl)ethan-1-amine hydrochloride is a chiral amine compound featuring a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(Thiophen-3-yl)ethan-1-amine hydrochloride typically involves the enantioselective reduction of the corresponding ketone precursor. One common method includes the use of chiral catalysts to achieve high enantiomeric purity. The reaction conditions often involve hydrogenation in the presence of a chiral ligand under controlled temperature and pressure.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions: (S)-1-(Thiophen-3-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amine group can be reduced to form the corresponding alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding alkane derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
(S)-1-(Thiophen-3-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(Thiophen-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The thiophene ring and amine group play crucial roles in its binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
- ®-1-(Thiophen-3-yl)ethan-1-amine hydrochloride
- 2-(Thiophen-3-yl)ethan-1-amine hydrochloride
- 3-(Thiophen-3-yl)propan-1-amine hydrochloride
Comparison: (S)-1-(Thiophen-3-yl)ethan-1-amine hydrochloride is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivity compared to its enantiomer ®-1-(Thiophen-3-yl)ethan-1-amine hydrochloride. The position of the thiophene ring also influences its properties, making it distinct from other thiophene-containing amines.
Properties
IUPAC Name |
(1S)-1-thiophen-3-ylethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NS.ClH/c1-5(7)6-2-3-8-4-6;/h2-5H,7H2,1H3;1H/t5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIQRLOIHVITNV-JEDNCBNOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CSC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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